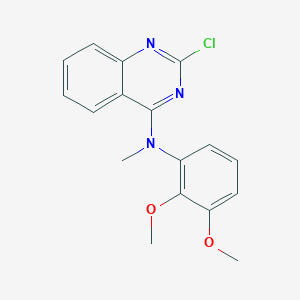
2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine
Übersicht
Beschreibung
2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine is a chemical compound that belongs to the quinazoline class of compounds Quinazolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloronicotinoyl isocyanate, which is then reacted with 2,3-dimethoxyaniline under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as toluene, and the mixture is stirred at room temperature overnight. The solvent is then evaporated to yield the final product as a white solid .
Analyse Chemischer Reaktionen
2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can yield different derivatives of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
2-Chloro-N-(2,3-dimethoxyphenyl)acetamide: This compound has a similar structure but lacks the quinazoline ring.
2-Chloro-N-(2,3-dimethoxyphenyl)methyl-N-methylacetamide: Another related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of similar compounds
Eigenschaften
CAS-Nummer |
827030-68-2 |
|---|---|
Molekularformel |
C17H16ClN3O2 |
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
2-chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O2/c1-21(13-9-6-10-14(22-2)15(13)23-3)16-11-7-4-5-8-12(11)19-17(18)20-16/h4-10H,1-3H3 |
InChI-Schlüssel |
FCWVBILVQLPHJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(C(=CC=C1)OC)OC)C2=NC(=NC3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
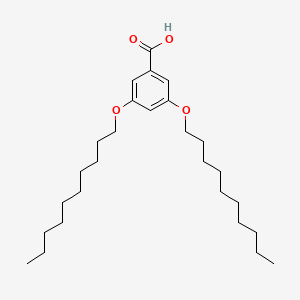
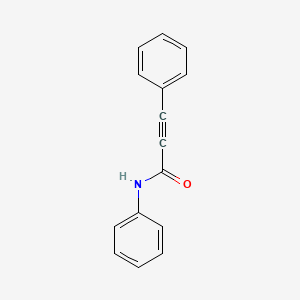
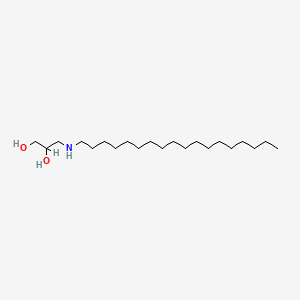
![2,5-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B8702880.png)
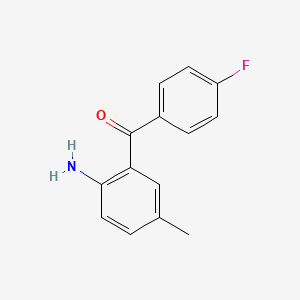
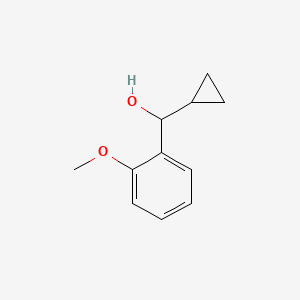

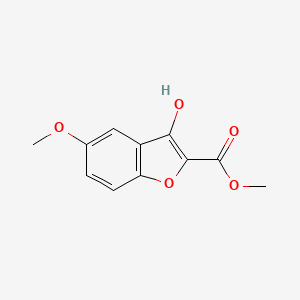
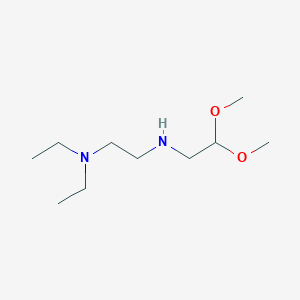
![diethyl (2S)-2-[(4-iodobenzoyl)amino]pentanedioate](/img/structure/B8702913.png)
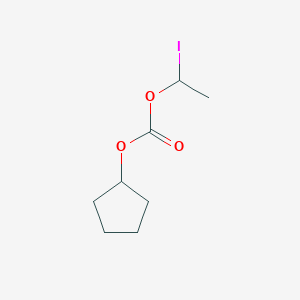
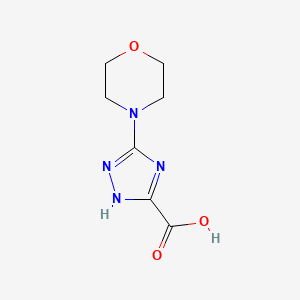
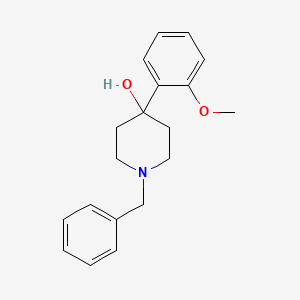
![3-isopropyl-3-methyl-3H-imidazo[2,1-a]isoindole-2,5-dione](/img/structure/B8702944.png)
